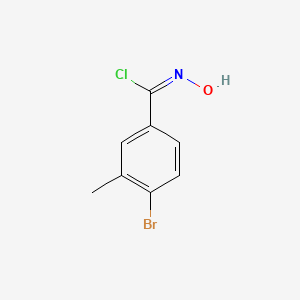

4-溴-N-羟基-3-甲基苯-1-碳酰亚胺氯

描述

4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride, often abbreviated as 4-Br-N-OH-3-Me-1-CNCl, is an important chemical compound used in a variety of scientific research applications. It is a brominated hydroxy-substituted nitrile, a class of compounds that can be used to synthesize a variety of other compounds. 4-Br-N-OH-3-Me-1-CNCl has been studied extensively in the fields of biochemistry, physiology, and pharmacology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

科学研究应用

合成和生物活性

- 由吡唑羰基氯和苯羟胺合成的化合物,包括 4-溴-N-羟基-3-甲基苯-1-碳酰亚胺氯的衍生物,表现出杀虫和杀菌活性 (朱等人,2014)。

化学反应增强

- 当由多位相转移催化剂与超声波联合催化时,4-溴-1-甲基苯与硫化钠的反应得到显著增强 (Abimannan 等人,2015)。

阿尔茨海默病研究

- 1-溴-2,5-双-(3-羟基羰基-4-羟基)苯乙烯的异构体,其结构与 4-溴-N-羟基-3-甲基苯-1-碳酰亚胺氯类似,显示出对阿尔茨海默病中β-淀粉样斑块的强荧光标记,为 AD 诊断和研究提供了潜力 (Lee 等人,2001)。

离子液体催化

- 布朗斯特酸性离子液体显示出作为涉及 4-溴-N-羟基-3-甲基苯-1-碳酰亚胺氯等化合物的反应中催化剂的希望,提高效率并提供环保的替代方案 (Amarasekara & Hasan, 2014)。

化学官能化

- 4-溴苯和相关化合物用于离子液体中玻璃碳电极的化学官能化,展示了在电化学和传感器技术中的应用 (Actis 等人,2008)。

抗菌活性

- 使用与 4-溴-N-羟基-3-甲基苯-1-碳酰亚胺氯结构类似的化合物合成的新的肟-脒呈现出对各种细菌的显著抗菌活性,展示了潜在的药物应用 (Koran 等人,2013)。

缓蚀

- 源自 4-溴-1-甲基苯(一种相关化合物)的某些阳离子席夫表面活性剂充当盐酸中碳钢的高效缓蚀剂,表明了工业应用 (Tawfik, 2015)。

作用机制

Target of Action

The primary target of 4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride is likely to be the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to a benzene ring, and it plays a crucial role in many chemical reactions due to its unique reactivity .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It involves free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, a succinimidyl radical is formed, which then removes a hydrogen atom to form succinimide . This process results in changes in the molecular structure of the target, leading to the formation of new compounds .

Biochemical Pathways

The affected biochemical pathways involve the reactions at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation . The downstream effects of these pathways are the formation of new compounds with different properties .

Result of Action

The result of the compound’s action is the formation of new compounds through the reactions at the benzylic position . These new compounds may have different properties and can participate in further reactions .

属性

IUPAC Name |

(1E)-4-bromo-N-hydroxy-3-methylbenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c1-5-4-6(8(10)11-12)2-3-7(5)9/h2-4,12H,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKGZOCWBTVDMO-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=NO)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C(=N\O)/Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

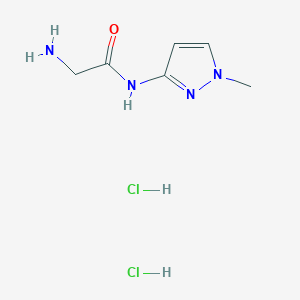

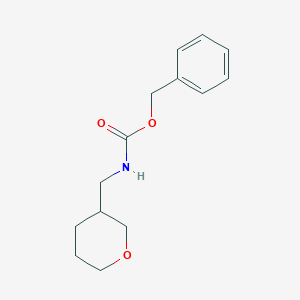

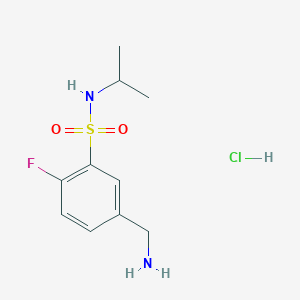

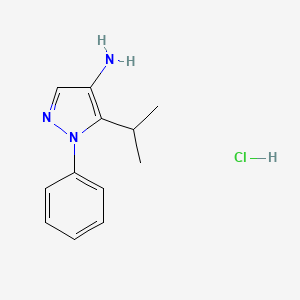

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine hydrochloride](/img/structure/B1383297.png)

![(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride](/img/structure/B1383298.png)